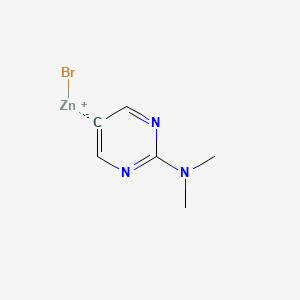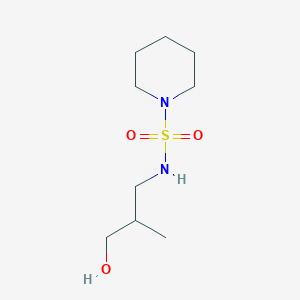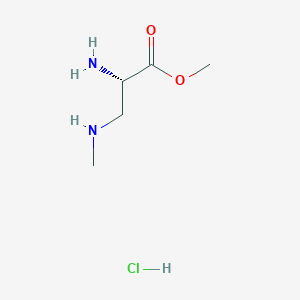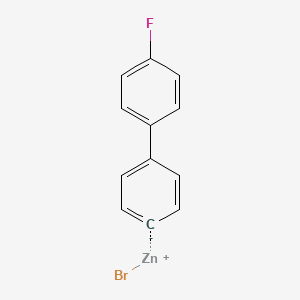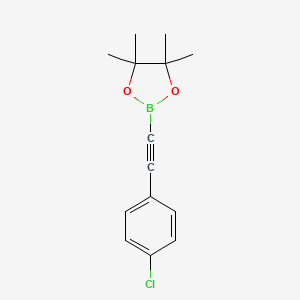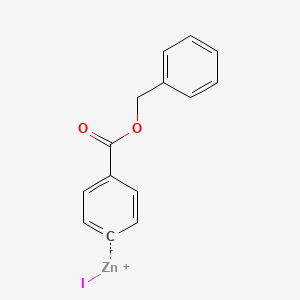
4-(BenZyloxycarbonyl)phenylZinc iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxycarbonyl)phenylzinc iodide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. It is a solution of this compound in THF, a common solvent in organic chemistry. This compound is known for its reactivity and utility in organic synthesis, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxycarbonyl)phenylzinc iodide typically involves the reaction of 4-(benzyloxycarbonyl)phenyl iodide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-(Benzyloxycarbonyl)phenyl iodide+Zn→4-(Benzyloxycarbonyl)phenylzinc iodide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzyloxycarbonyl)phenylzinc iodide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reactants used. In cross-coupling reactions, the product is typically a biaryl compound.
Aplicaciones Científicas De Investigación
4-(Benzyloxycarbonyl)phenylzinc iodide has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(benzyloxycarbonyl)phenylzinc iodide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium complex.
Transmetalation: The organozinc compound transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Methoxycarbonyl)phenylzinc iodide
- 4-(Ethoxycarbonyl)phenylzinc iodide
- Phenylzinc iodide
Comparison
4-(Benzyloxycarbonyl)phenylzinc iodide is unique due to its benzyloxycarbonyl group, which provides additional reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C14H11IO2Zn |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
benzyl benzoate;iodozinc(1+) |
InChI |
InChI=1S/C14H11O2.HI.Zn/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12;;/h1,3-10H,11H2;1H;/q-1;;+2/p-1 |
Clave InChI |
ZMJHWZYLUCRPQP-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C2=CC=[C-]C=C2.[Zn+]I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



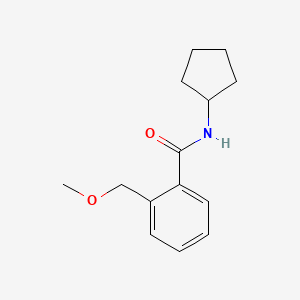

![n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine](/img/structure/B14893022.png)
